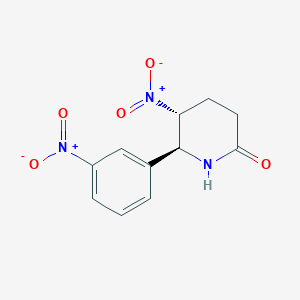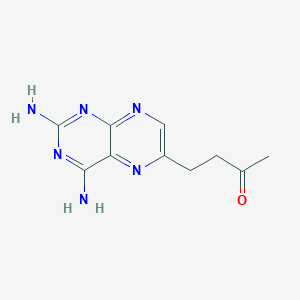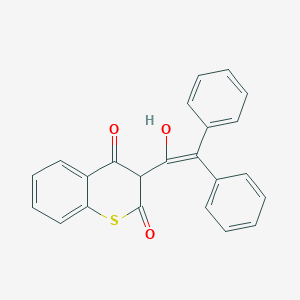
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione typically involves the following steps:
Formation of the Benzothiopyran Core: This can be achieved through the cyclization of appropriate thiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxy-Diphenylethenyl Group: This step involves the reaction of the benzothiopyran core with a diphenylacetylene derivative in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the diphenylethenyl group can be reduced to form a saturated derivative.
Substitution: The benzothiopyran core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiopyran compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar core structures but different substituents.
Diphenylethenyl Derivatives: Compounds with similar diphenylethenyl groups but different core structures.
Uniqueness
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is unique due to its specific combination of the benzothiopyran core and the hydroxy-diphenylethenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61487-08-9 |
|---|---|
Formule moléculaire |
C23H16O3S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-(1-hydroxy-2,2-diphenylethenyl)thiochromene-2,4-dione |
InChI |
InChI=1S/C23H16O3S/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H |
Clé InChI |
UGABZUMDSWPYIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3SC2=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


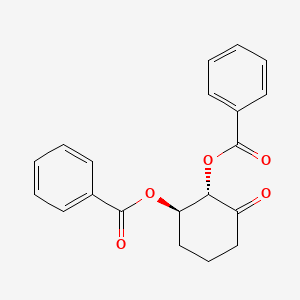
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
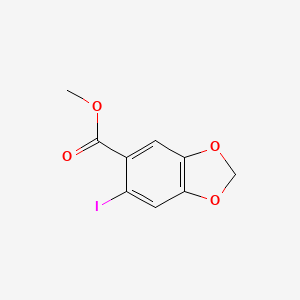
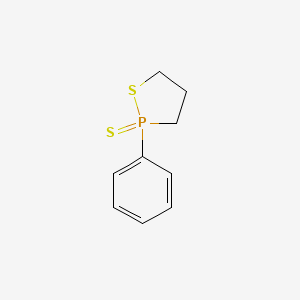
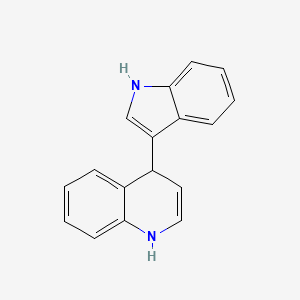
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
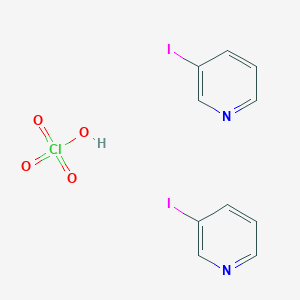
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
